Hispidin

描述

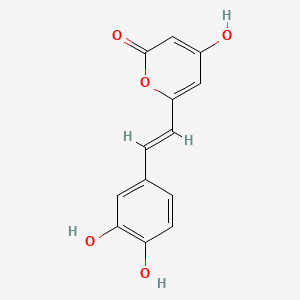

毛刺素是一种天然的多酚类化合物,存在于各种真菌和植物中。它以其抗氧化、抗炎和抗癌特性而闻名。 该化合物的化学式为 C13H10O5,摩尔质量为 246.22 g/mol 。 毛刺素是真菌荧光素的前体,真菌荧光素是某些蘑菇中观察到的生物发光的来源 .

准备方法

合成路线和反应条件

毛刺素可以通过咖啡酸与丙二酰辅酶 A 的缩合反应合成,该反应由毛刺素合酶催化 。该反应涉及形成多酮中间体,多酮中间体发生环化和脱水形成毛刺素。

工业生产方法

毛刺素的工业生产通常涉及从真菌中提取该化合物,例如火绒炭和毛刺孔菌 。提取过程包括使用乙醇或甲醇等溶剂从真菌生物质中分离毛刺素。 然后使用色谱技术纯化提取的化合物 .

化学反应分析

Hydroxylation to 3-Hydroxyhispidin

This compound undergoes regioselective hydroxylation at the C3 position catalyzed by This compound 3-hydroxylase (McH3H) , a flavin-dependent monooxygenase from Mycena chlorophos. This reaction is critical for fungal luciferin biosynthesis :

-

Mechanism : McH3H binds this compound, triggering a 100-fold acceleration in FAD reduction by NADPH. Molecular oxygen then reacts with reduced FAD to form a reactive oxygen species for hydroxylation.

-

Specificity : The enzyme exclusively produces 3-hydroxythis compound with no side products .

Key Kinetic Parameters ( ):

| Parameter | NADPH | NADH |

|---|---|---|

| (s⁻¹) | 6.0 ± 0.2 | 6.7 ± 0.3 |

| (μM) | 69 ± 5 | 980 ± 90 |

| Uncoupling (%) | 30 | 15 |

Substrate binding increases enzyme thermostability ( rises from 42°C to 50°C) and enhances cofactor affinity ( for NADPH decreases from 2.8 mM to 0.8 mM) .

2.1. Thioesterification and Condensation

-

Caffeoyl-CoA formation : Caffeic acid reacts with methyl acetyl phosphate () .

-

Polyketide chain elongation : Two sequential decarboxylative condensations with malonyl-CoA derivatives:

-

First condensation:

-

Second condensation:

-

2.2. Cyclization and Tautomerization

The linear trione intermediate undergoes intramolecular cyclization to form keto-hispidin (), followed by tautomerization to enol-hispidin via a solvent-assisted proton transfer .

Radical-Mediated Dimerization

This compound forms antioxidant oligomers through a free-radical chain mechanism :

-

Initiation : Oxidation generates a hispidinyl radical cation (ArOH⁺- ).

-

Propagation : Deprotonation yields neutral hispidinyl radicals (ArO- ).

-

Termination : Radical coupling produces dimers like 3,13'-bis-hispidinyl ether (Figure 1).

Key Factors :

-

Dimerization is thermodynamically favored ().

-

Solvent molecules reduce activation barriers by 40–50% compared to gas-phase reactions .

Antioxidant Activity via Hydrogen Atom Transfer

This compound scavenges free radicals (e.g., CH₃OO- ) through a proton-coupled electron transfer (PC-ET) mechanism :

Bond Dissociation Enthalpies (BDEs):

| Position | BDE (kcal/mol) | Role in Antioxidant Activity |

|---|---|---|

| C4-OH | 76.2 | Primary H-donor site |

| C3-OH | 81.5 | Secondary active site |

Lower BDE values correlate with higher antioxidant efficacy. This compound’s C4-OH group is the most reactive, enabling hydrogen abstraction by peroxyl radicals .

Hydrolysis to Caffeic Acid Derivatives

Under acidic or enzymatic conditions, this compound undergoes hydrolysis:

-

Tautomerization : Enol-hispidin converts to keto-hispidin () .

-

Nucleophilic attack : Water attacks C6, forming a gem-diol intermediate ().

-

C–C bond cleavage : Yields caffeic acid and pyruvic acid derivatives .

Enzyme-Substrate Interactions

This compound modulates enzyme activity through:

-

Fluorescence quenching : Static binding with human serum albumin (HSA) via hydrophobic interactions () .

-

Cofactor specificity switching : Engineered McH3H variants (e.g., S45A/D46N) shift preference from NADPH to NADH, enabling applications in bioimaging .

This synthesis integrates experimental kinetics, computational modeling, and structural analysis to elucidate this compound’s reactivity. Its dual role as a substrate and effector in enzymatic systems highlights its biochemical versatility.

科学研究应用

毛刺素在科学研究中具有广泛的应用,包括:

作用机制

毛刺素通过各种分子靶点和途径发挥作用:

相似化合物的比较

生物活性

Hispidin, a polyketide compound primarily derived from the medicinal mushroom Phellinus linteus and other fungi, has garnered significant attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The findings are supported by various studies and case reports that highlight the compound's therapeutic potential.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which have been extensively documented in several studies. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes.

Key Findings:

- Cellular Protection : this compound significantly decreased intracellular ROS in H9c2 cardiomyoblast cells treated with hydrogen peroxide, promoting cell survival by restoring the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins .

- Comparative Efficacy : The antioxidant effects of this compound are comparable to well-known antioxidants such as N-acetyl-L-cysteine and vitamin C, but without the toxicity associated with synthetic antioxidants .

Table 1: Antioxidant Effects of this compound

| Study | Cell Type | Treatment Concentration | Effect Observed |

|---|---|---|---|

| H9c2 | Varies (0-200 μg/ml) | Reduced ROS, increased cell viability | |

| CMT-93 | Varies (0-200 μg/ml) | Induced apoptosis via ROS generation |

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Mechanisms:

- Inhibition of Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cellular models .

- Impact on Signaling Pathways : It modulates several signaling pathways involved in inflammation, including NF-kB and MAPK pathways .

Anticancer Activity

The anticancer properties of this compound have been investigated across multiple cancer types, revealing its potential as a therapeutic agent.

Case Studies:

- Colon Cancer : In studies involving mouse colon cancer cells (CMT-93) and human colon cancer cells (HCT116), this compound induced apoptosis characterized by morphological changes such as chromatin condensation and nuclear fragmentation. The compound's efficacy was dose-dependent, with significant reductions in cell viability observed at higher concentrations .

Table 2: Anticancer Effects of this compound

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, which could be beneficial for treating neurodegenerative diseases.

Findings:

- Protection Against Oxidative Stress : this compound has been shown to protect neuronal cells from oxidative stress-induced damage by modulating ROS levels and enhancing antioxidant defenses .

Table 3: Neuroprotective Effects of this compound

属性

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJNQVTUYXCBKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017256 | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-55-5 | |

| Record name | Hispidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。